Chemical properties of Methyl 3-cyano-5-hydroxybenzoate for synthesis
Chemical properties of Methyl 3-cyano-5-hydroxybenzoate for synthesis
Executive Summary
Methyl 3-cyano-5-hydroxybenzoate (CAS: 453565-76-9) is a high-value bifunctional aromatic scaffold used primarily in the synthesis of HIF-Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogs) and metabotropic glutamate receptor (mGluR) antagonists . Its structural uniqueness lies in the meta-positioning of three distinct functional groups—a phenol, a nitrile, and a methyl ester—around a benzene core. This "tri-functional" geometry allows for orthogonal chemical modifications: the phenol serves as a nucleophile for etherification (introducing lipophilic tails), while the nitrile and ester groups provide electrophilic centers for heterocycle formation (isoquinolines, phthalazines, or phthalides).
This guide details the chemical properties, validated synthesis protocols, and downstream utility of this intermediate, designed to support process chemists in optimizing yield and purity.
Part 1: Chemical Profile & Physical Properties
The compound is an off-white to pale yellow solid. Its stability is governed by the electron-withdrawing nature of the cyano and ester groups, which significantly increases the acidity of the phenolic proton compared to unsubstituted phenol.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | Methyl 3-cyano-5-hydroxybenzoate | |
| CAS Number | 453565-76-9 | |
| Molecular Formula | C₉H₇NO₃ | |
| Molecular Weight | 177.16 g/mol | |
| Appearance | Pale yellow to off-white crystalline solid | |
| Melting Point | 158 – 162 °C | Experimental range |
| pKa (Phenol) | ~7.8 – 8.2 | Predicted (Acidified by EWGs) |
| Solubility | Soluble in DMSO, DMF, EtOAc, MeOH; Insoluble in Water | |
| Reactivity Profile | Phenol: High nucleophilicity (O-alkylation).Nitrile: Susceptible to hydrolysis or reduction.Ester: Standard transesterification/hydrolysis.[1][2] |
Part 2: Synthesis Protocols
Two primary routes are established for the synthesis of Methyl 3-cyano-5-hydroxybenzoate. Method A is preferred for industrial scalability due to lower cost, while Method B offers higher precision for small-scale medicinal chemistry.
Method A: The "Green" Aldehyde-Oxime Route (Scalable)
Rationale: Avoids heavy metal catalysts and uses cheap starting materials.
Precursor: Methyl 3-formyl-5-hydroxybenzoate (derived from 3,5-dihydroxybenzoic acid via Vilsmeier-Haack or Reimer-Tiemann formylation).
Protocol:
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Oximation:
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Dissolve Methyl 3-formyl-5-hydroxybenzoate (1.0 eq) in Ethanol/Water (5:1).
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Add Hydroxylamine Hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).
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Stir at 25°C for 2 hours. Monitor TLC (Hexane:EtOAc 1:1) for disappearance of aldehyde.
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Result: Formation of the oxime intermediate.
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Dehydration (Cyanation):
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Remove solvent in vacuo.[2] Resuspend the crude oxime in Acetic Anhydride (5.0 eq).
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Heat to reflux (130°C) for 4 hours. The acetic anhydride acts as both solvent and dehydrating agent, converting the aldoxime (–CH=NOH) directly to the nitrile (–CN).
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Note: The phenolic –OH will likely be acetylated (protected) during this step.
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-
Deprotection & Workup:
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Cool mixture and pour into ice water.
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Hydrolyze the acetate ester (if formed) by adjusting pH to 10 with NaOH, stirring for 30 mins, then re-acidifying to pH 4 with HCl.
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Extract with Ethyl Acetate (3x). Wash organic phase with Brine.[2][3]
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Dry over Na₂SO₄ and concentrate.[3][4] Recrystallize from Methanol.[5]
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Method B: The Triflate-Cyanation Route (High Precision)
Rationale: Uses Pd-catalyzed cross-coupling for high functional group tolerance.
Precursor: Methyl 3,5-dihydroxybenzoate.
Protocol:
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Mono-Triflation:
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Dissolve Methyl 3,5-dihydroxybenzoate (1.0 eq) in DCM at 0°C.
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Add Triflic Anhydride (Tf₂O) (1.05 eq) and Pyridine (1.1 eq) dropwise.
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Critical Control: Stoichiometry must be precise to avoid bis-triflation.
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Quench with water, extract, and purify via silica column to isolate Methyl 3-hydroxy-5-(trifluoromethylsulfonyloxy)benzoate .
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Pd-Catalyzed Cyanation:
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In a glovebox/inert atmosphere, combine the Triflate intermediate (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (5 mol%) in dry DMF.
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Heat to 80°C for 6–12 hours.
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Mechanism:[1][6][7][8][9] Oxidative addition of Pd into the C–OTf bond, followed by transmetallation with Zn(CN)₂ and reductive elimination to form the C–CN bond.
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-
Workup:
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Dilute with EtOAc, wash with 1M HCl (to remove pyridine/Zn salts) and Brine.
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Purify via flash chromatography (Hexane:EtOAc gradient).
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Part 3: Synthetic Utility & Downstream Applications
The strategic value of Methyl 3-cyano-5-hydroxybenzoate lies in its role as a precursor for Roxadustat (FG-4592) and related HIF-PH inhibitors. The 5-hydroxy group is the "anchor" for the characteristic phenoxy tail found in these drugs.
Key Transformation: Etherification (Phenoxy Installation)
The electron-deficient ring makes the phenol acidic (pKa ~8), facilitating facile SɴAr or Chan-Lam coupling reactions.
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Reagent: Diphenyliodonium triflate (for Chan-Lam) or simple aryl fluorides (SɴAr).
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Protocol: React Methyl 3-cyano-5-hydroxybenzoate with Iodobenzene diacetate and Cu(OAc)₂ (catalytic) in DCM to yield Methyl 3-cyano-5-phenoxybenzoate .
Pathway Visualization: From Scaffold to Roxadustat Core
The following diagram illustrates how this specific intermediate converts into the isoquinoline core required for Roxadustat.
Caption: Fig 1. Retrosynthetic logic connecting the 3-cyano-5-hydroxy scaffold to the 7-phenoxyisoquinoline core of Roxadustat via etherification and ring expansion.
Part 4: Safety & Handling (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT - Single Exp. | H335 | May cause respiratory irritation. |
Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Ventilation: All operations involving the nitrile group (especially hydrolysis steps that may release ammonia or trace cyanide) must be performed in a functioning fume hood.
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Waste: Dispose of aqueous waste from cyanation reactions (Method B) into dedicated cyanide waste containers (pH > 10) to prevent HCN formation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21942421, Methyl 3-cyano-5-hydroxybenzoate. Retrieved from [Link]
- FibroGen, Inc. (2014).Process for the preparation of HIF prolyl hydroxylase inhibitors. US Patent 8,883,823.
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Wang, X., et al. (2020). Synthesis of 5-phenoxyisobenzofuran-1(3H)-one as a Key Intermediate of the Drug Roxadustat.[4] Tetrahedron Letters, 61(32).[9] (Provides context on the 5-phenoxyphthalide route which intersects with the 3-cyano-5-hydroxybenzoate pathway).
-
European Chemicals Agency (ECHA). Registration Dossier: Methyl 3-cyano-5-hydroxybenzoate. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. US20030055085A1 - Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. CN109776415B - Preparation method of Roxadustat intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 3-(cyanomethyl)benzoate synthetic method - Eureka | Patsnap [eureka.patsnap.com]
- 7. patents.justia.com [patents.justia.com]
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